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Compound of Interest

Compound Name:
2-(2,5-Dimethylphenyl)quinoline-4-

carbohydrazide

CAS No.: 351000-24-3

Cat. No.: B449852

Get Quote

Executive Summary
The quinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal

chemistry, exhibiting pleiotropic biological activities depending on the specific isomeric

substitution patterns on the pendant hydrazide or quinoline rings. This guide objectively

compares the potency of specific substituted isomers—specifically focusing on the electronic

nature of substituents (electron-withdrawing vs. electron-donating) on the aryl side chains.

Key Findings:

Anticancer Potency: The 4-nitro (4-NO₂) substituted isomer (Compound 6h) demonstrates

superior potency against MCF-7 breast cancer lines (

), outperforming the standard Doxorubicin (

) via EGFR-TK inhibition.[1]

Antimicrobial Efficacy: The 4-bromo (4-Br) substituted derivatives (e.g., Compound 14)

exhibit broad-spectrum activity (
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) by targeting bacterial DNA gyrase, showing comparable potency to Ciprofloxacin.

Structure-Activity Relationship (SAR): Electronic effects drive potency. Strong electron-

withdrawing groups (EWGs) like nitro enhance anticancer activity, while lipophilic halogens

(Br, Cl) favor antimicrobial membrane permeability and gyrase binding.

Structural Basis & Isomer Comparison
The core comparison evaluates the impact of positional and functional isomers attached to the

-terminus of the quinoline-4-carbohydrazide core.

The Core Scaffold
The synthesis typically involves the hydrazinolysis of ethyl quinoline-4-carboxylate. The critical

differentiation occurs during the subsequent condensation with substituted benzaldehydes or

acryloyl chlorides.

SAR Analysis: Electronic Substituent Effects
The biological activity pivots on the electronic nature of the substituent at the para-position of

the phenyl ring attached to the hydrazide linker.
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Isomer Type Substituent (R)
Electronic
Effect

Primary
Bioactivity

Mechanism

Nitro-Isomer
Strong EWG (-I, -

M)
Anticancer

Enhances H-

bonding in EGFR

kinase pocket;

induces

Apoptosis.

Methyl-Isomer Weak EDG (+I)
Moderate

Anticancer

Steric bulk fits

hydrophobic

pockets but lacks

electronic pull.

Halo-Isomer
Weak EWG (-I) +

Lipophilic
Antimicrobial

Increases

membrane

permeability;

Halogen bonding

in DNA Gyrase.

Methoxy-Isomer
Strong EDG

(+M)
Variable

Often reduces

potency due to

electron density

repulsion in

specific pockets.

Comparative Efficacy Data
3.1 Anticancer Activity (MCF-7 Breast Carcinoma)
Data synthesized from recent hydrazide-acrylamide hybrid studies.[1][2][3]

Objective: Compare cytotoxicity (

) and Target Inhibition (EGFR-TK).
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Compound ID
Substituent
(Isomer)

(MCF-7) [

]

Relative
Potency vs
Doxorubicin

EGFR-TK

[

]

6h 4-NO₂ (Nitro) 2.71 ± 0.09
2.28x More

Potent
0.22

6a 4-CH₃ (Methyl) 3.39 ± 0.11
1.82x More

Potent
0.31

6b 3,4-di-OCH₃ 5.94 ± 0.17 Comparable N/D

6f 4-Cl (Chloro) 26.01 ± 0.84
Significantly

Lower
N/D

Doxorubicin (Control) 6.18 ± 0.20 Reference N/A

Lapatinib (Control) N/A N/A 0.18

Interpretation: The 4-nitro isomer (6h) is the clear winner for anticancer applications. The strong

electron-withdrawing nature likely stabilizes the binding conformation within the EGFR ATP-

binding pocket, mimicking the efficacy of Lapatinib.

3.2 Antimicrobial Activity (S. aureus & E. coli)
Data based on 2-phenylquinoline-4-carbohydrazide derivatives.

Objective: Compare Minimum Inhibitory Concentration (MIC) and DNA Gyrase Inhibition.
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Compound ID
Substituent
(Isomer)

MIC (

) [

]

DNA Gyrase

[

]

Notes

Cmpd 14 4-Br (Bromo) 0.66 3.39 Most Potent

Cmpd 6b 4-OCH₃

~38.64 (

)
33.64 Moderate Activity

Cmpd 10 Pyrazole-hybrid
~8.45 (

)
8.45

Good Gyrase

inhibition

Ciprofloxacin (Control) 0.50 3.80 Clinical Standard

Interpretation: For antimicrobial applications, the 4-Bromo isomer (Compound 14) is superior.

The lipophilicity of the bromine atom facilitates transport across the bacterial cell wall, and the

molecule acts as a "Gyrase Poison" with potency statistically equivalent to Ciprofloxacin.

Mechanistic Pathways & Workflow
4.1 Mechanism of Action: Dual Pathways
The following diagram illustrates how the electronic nature of the isomer diverts the mechanism

between EGFR inhibition (Mammalian) and DNA Gyrase inhibition (Bacterial).
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Caption: Divergent mechanistic pathways driven by substituent isomerism. The Nitro-isomer

targets EGFR (Cancer), while the Bromo-isomer targets DNA Gyrase (Bacteria).

4.2 Experimental Workflow
Standardized protocol flow for synthesizing and validating these isomers.
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Caption: Synthetic and validation workflow. Step 3 is the critical divergence point where specific

isomers are generated.

Detailed Experimental Protocols
To ensure reproducibility, the following protocols are synthesized from the high-potency studies

cited.

5.1 Synthesis of Quinoline-4-Carbohydrazide Core (Self-Validating)
Esterification: Reflux Quinoline-4-carboxylic acid with absolute ethanol and catalytic conc.

for 12 hours.

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of acid spot

indicates completion.

Hydrazinolysis: Treat the ester with hydrazine hydrate (99%) in ethanol. Reflux for 10-12

hours.

Critical Step: Upon cooling, the carbohydrazide precipitates as a solid.

Purification: Recrystallize from ethanol.

QC Check: IR spectrum must show doublet

peaks around 3300-3200

and Carbonyl (

) peak at ~1650
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.

5.2 MTT Cytotoxicity Assay (Anticancer)
Target: MCF-7 Breast Cancer Cells.[1][2][3]

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h.

Treatment: Add test compounds (Isomers 6a, 6h, etc.) at serial dilutions (0.1 - 100

). Include Doxorubicin as positive control.

Incubation: 48 hours at 37°C, 5%

.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure Absorbance at 570 nm. Calculate

using non-linear regression.

5.3 DNA Gyrase Supercoiling Assay (Antimicrobial)
Target:E. coli DNA Gyrase.[4][5]

Mix: Combine Relaxed pBR322 plasmid DNA (0.5

), DNA Gyrase enzyme (1 U), and test compound in assay buffer (35 mM Tris-HCl, 24 mM
KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

Incubation: 37°C for 60 minutes.

Termination: Stop reaction with loading dye containing SDS and proteinase K.

Analysis: Electrophoresis on 1% agarose gel.
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Result: Supercoiled DNA migrates faster. Inhibitors (like Compound 14) will result in

relaxed DNA bands similar to the untreated plasmid control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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